Succedaneaflavanone
Description
Properties
CAS No. |
57291-00-6 |
|---|---|
Molecular Formula |
C30H22O10 |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
(2S)-6-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)21-9-17(33)25-23(39-21)11-19(35)27(29(25)37)28-20(36)12-24-26(30(28)38)18(34)10-22(40-24)14-3-7-16(32)8-4-14/h1-8,11-12,21-22,31-32,35-38H,9-10H2/t21-,22-/m0/s1 |
InChI Key |
LJHQEYHSSFSFCF-VXKWHMMOSA-N |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)C3=C(C4=C(C=C3O)O[C@@H](CC4=O)C5=CC=C(C=C5)O)O)O)C6=CC=C(C=C6)O |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3=C(C4=C(C=C3O)OC(CC4=O)C5=CC=C(C=C5)O)O)O)C6=CC=C(C=C6)O |
Origin of Product |
United States |
Preparation Methods
Modular Synthesis of Biflavonoids
Recent research (2023) describes a modular approach for synthesizing libraries of monomeric and dimeric flavonoids, including biflavones structurally related to succedaneaflavanone. Key features include:
- Starting materials : Monomeric flavonoids such as acetophenone derivatives.
- Catalysts : Use of iron(III) chloride (FeCl₃) supported on silica (SiO₂) as a Lewis acid catalyst.
- Reaction conditions : Anhydrous solvents and controlled reaction times to maximize yield and selectivity.
- Outcome : Formation of 8,8′-biflavones (dimeric flavonoids) through oxidative coupling.
A summary of the optimized reaction parameters is shown in Table 1.
| Parameter | Condition | Effect on Yield/Selectivity |
|---|---|---|
| Catalyst | 4.8 equivalents of anhydrous FeCl₃/SiO₂ | >95% conversion, 58% isolated yield of dimer |
| Solvent | Anhydrous solvents | Increased selectivity, reduced side products |
| Reaction time | 2.5 hours | Optimal balance between conversion and side products |
| Moisture control | Anhydrous conditions | Reduced chlorinated side products |
Table 1: Optimized conditions for oxidative coupling to synthesize biflavonoids
This approach allows for regioselective dimerization, which is critical for obtaining compounds like succedaneaflavanone that have specific linkage patterns.
Computational and Molecular Docking Support
Molecular docking studies have been performed on succedaneaflavanone to evaluate its bioactivity, which indirectly informs preparation by identifying stable conformations and energetically favorable structures:
- Energy minimization using OPLS-2005 force fields.
- Docking with SARS-CoV-2 main protease (Mpro) showing binding affinity.
- Stability confirmed by molecular dynamics simulations over 100 ns.
These computational methods assist in confirming the structural integrity of synthesized succedaneaflavanone and can guide synthetic modifications to improve yield or bioactivity.
| Compound | PubChem CID | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Succedaneaflavanone | 12114301 | Data not explicitly given | Not specified in detail |
Summary of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Natural extraction | Solvent extraction + chromatography | Direct isolation from natural source | Low yield, complex mixtures |
| Modular oxidative coupling | FeCl₃/SiO₂ catalyst, anhydrous conditions | Scalable, regioselective synthesis | Side product formation if conditions vary |
| Hydrogen-transfer reduction | Pd(OH)₂/C catalyst, ammonium formate | High purity, single-step reduction | Specific to isoflavonoids; adaptation needed |
Chemical Reactions Analysis
Acetylation
Succedaneaflavanone undergoes acetylation to form succedaneaflavanone hexaacetate using acetic anhydride/pyridine. This reaction modifies all six hydroxyl groups, yielding a white crystalline product (m.p. 252°C) .
Oxidation
Iodine (I₂) in dimethyl sulfoxide (DMSO) facilitates oxidation of chalcone intermediates (6 , 7 ) to flavones (8 , 9 ) at 150°C. Yields range from 36–93%, depending on substituents .
Cross-Coupling
Suzuki-Miyaura coupling with borylated flavones enables regioselective synthesis of A-ring-linked biflavones. For example:
-
8-Bromoflavone reacts with bis(pinacolato)diboron under Pd catalysis (KOAc, DMSO, 80°C) to form borylated intermediates .
-
Subsequent coupling with bromoflavones achieves yields up to 85% .
Side Reactions and Challenges
-
Chlorination : FeCl₃-mediated reactions produce chlorinated byproducts (e.g., 10a ) unless anhydrous conditions are strictly maintained .
-
Polymerization : Prolonged reaction times or excess FeCl₃ lead to polymeric residues, reducing yields .
Stability and Reaction Conditions
Scientific Research Applications
Antiviral Applications
Succedaneaflavanone has demonstrated significant antiviral properties against various viruses. The following table summarizes its antiviral activities:
Case Studies
- Antiviral Efficacy Against Influenza B : In a study evaluating various biflavonoids, succedaneaflavanone exhibited an SI value of 15 against influenza B, indicating a strong inhibitory effect compared to other tested compounds .
- Broad-Spectrum Antiviral Activity : Research indicates that biflavonoids, including succedaneaflavanone, can inhibit multiple respiratory viruses and herpes viruses, showcasing their potential as broad-spectrum antiviral agents .
- In Silico Analysis for SARS-CoV-2 : Recent studies have explored the binding affinity of succedaneaflavanone and other biflavonoids to the main protease (Mpro) of SARS-CoV-2, suggesting its potential role in developing treatments for COVID-19 .
Anticancer Applications
Succedaneaflavanone also shows promise in cancer research, particularly due to its ability to modulate cellular pathways involved in tumor growth.
Bioactivity Overview
Case Studies
- Anticancer Activity : A study highlighted that extracts from Toxicodendron succedaneum, which contains succedaneaflavanone, exhibited significant anticancer properties, particularly against liver cancer cells .
- Mechanistic Insights : Investigations into the mechanisms by which succedaneaflavanone exerts its anticancer effects are ongoing, with initial findings suggesting modulation of apoptosis and cell cycle regulation pathways .
Other Notable Applications
In addition to its antiviral and anticancer properties, succedaneaflavanone has been studied for its antioxidant and anti-inflammatory activities.
Summary of Other Bioactivities
Mechanism of Action
Succedaneaflavanone exerts its effects through various molecular targets and pathways, including:
Cyclin-dependent kinases (CDK2 and CDK5): Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.
β-secretase activity: Inhibition of this enzyme reduces the formation of amyloid plaques, providing neuroprotective effects.
Antiviral activity: Binds to viral proteases, inhibiting viral replication and spread.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Biflavonoids
Structural Features
Succedaneaflavanone belongs to the biflavonoid subclass characterized by interflavonoid linkages. Key structural distinctions among related compounds include:
- Linkage Position: Succedaneaflavanone and agathisflavone are A-A linked, whereas amentoflavone (B-B) and hinokiflavone (C-O-C ether) differ in connectivity .
- Saturation: Unlike flavone-flavone dimers (e.g., robustaflavone), succedaneaflavanone contains a flavanone unit (dihydroflavone), reducing aromaticity and altering conformational flexibility .
Antiviral Activity
Table 1: Comparative Antiviral Profiles of Rhus succedanea Biflavonoids
- SARS-CoV-2 Inhibition: Succedaneaflavanone binds Mpro via hydrogen bonds with Thr26, Gly143, and Ser144, stabilizing the protease-ligand complex but showing slightly lower affinity (-19.47 kcal/mol) than hinokiflavone (-20.34 kcal/mol) .
- Broad-Spectrum Antiviral Effects: Unlike robustaflavone and amentoflavone, which exhibit potent anti-influenza and anti-HIV activity, succedaneaflavanone’s efficacy is more pronounced against coronaviruses .
Cytotoxicity and Selectivity
- Cytotoxicity: Succedaneaflavanone (IC₅₀ = 10 μM in Caco-2 cells) shows moderate cytotoxicity compared to hinokiflavone, which has higher toxicity due to its rigid ether linkage .
- Enzyme Selectivity: Succedaneaflavanone selectively inhibits NEDD8-activating enzyme (NAE) over SUMO E1 enzymes, a trait shared with synthetic derivatives like compound 72 (IC₅₀ = 0.8 μM) .
Biological Activity
Succedaneaflavanone, a biflavonoid derived from Rhus succedanea, has garnered attention in recent years due to its diverse biological activities, particularly its antiviral, anti-inflammatory, and antioxidant properties. This article presents a comprehensive overview of the biological activity of succedaneaflavanone, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
Succedaneaflavanone is classified as a biflavonoid, which consists of two flavonoid units. Its chemical structure allows it to interact with various biological targets, contributing to its pharmacological effects. The compound can be represented by its PubChem CID: 12114301.
Antiviral Activity
Research indicates that succedaneaflavanone exhibits significant antiviral properties, particularly against respiratory viruses and herpes viruses.
- Inhibitory Effects : In studies conducted on various viruses, succedaneaflavanone demonstrated notable inhibitory activity:
Table 1: Antiviral Activity of Succedaneaflavanone
| Virus Type | EC50 (μg/mL) | SI Value |
|---|---|---|
| Influenza B | 0.1 | 15 |
| VZV | N/A | <3.0 |
Anti-inflammatory Activity
The anti-inflammatory potential of succedaneaflavanone has been explored through various in vitro and in vivo studies. For instance, the administration of extracts containing this compound has shown promise in reducing inflammation markers in animal models.
- Study Findings : In a study involving carrageenan-induced paw edema in rats, administration of extracts from Rhus succedanea resulted in significant reductions in swelling, suggesting a potent anti-inflammatory effect .
Antioxidant Activity
Succedaneaflavanone also exhibits antioxidant properties, which are crucial for combating oxidative stress-related diseases.
- Mechanism : The compound's ability to scavenge free radicals has been assessed using the DPPH radical scavenging assay. Results indicated an IC50 value that reflects its efficiency as an antioxidant .
Table 2: Antioxidant Activity of Succedaneaflavanone
| Assay Type | IC50 (μg/mL) |
|---|---|
| DPPH Scavenging | 27.33 |
Case Studies and Clinical Implications
Several case studies have highlighted the therapeutic potential of succedaneaflavanone in treating viral infections and inflammatory conditions:
- COVID-19 Research : A study utilized molecular docking simulations to assess the binding affinity of biflavonoids from Rhus succedanea to the SARS-CoV-2 Mpro protease, revealing promising interactions that suggest potential as therapeutic agents against COVID-19 .
- Cancer Studies : In vivo studies have shown that compounds from Rhus succedanea, including succedaneaflavanone, exhibit anticancer properties, particularly against leukemia cells, emphasizing their role as potential adjuncts in cancer therapy .
Q & A
Basic: What analytical methods are recommended for the structural identification of Succedaneaflavanone?
Methodological Answer:
Succedaneaflavanone’s identification requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for elucidating its biflavonoid structure, while High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) confirms molecular weight and purity. For example, molecular formula C₃₀H₂₂O₁₀ (MW: 542.12) can be validated via LC-MS in negative ion mode . Infrared (IR) spectroscopy further identifies functional groups like hydroxyl and carbonyl moieties. Always cross-validate with reference standards from authenticated plant sources (e.g., Toxicodendron succedaneum) to minimize contamination risks from urushiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
